Doxaprost

Description

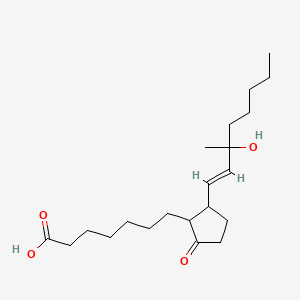

Structure

3D Structure

Properties

Molecular Formula |

C21H36O4 |

|---|---|

Molecular Weight |

352.5 g/mol |

IUPAC Name |

7-[2-[(E)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid |

InChI |

InChI=1S/C21H36O4/c1-3-4-9-15-21(2,25)16-14-17-12-13-19(22)18(17)10-7-5-6-8-11-20(23)24/h14,16-18,25H,3-13,15H2,1-2H3,(H,23,24)/b16-14+ |

InChI Key |

KTEHTTNELUAQFC-JQIJEIRASA-N |

Isomeric SMILES |

CCCCCC(C)(/C=C/C1CCC(=O)C1CCCCCCC(=O)O)O |

Canonical SMILES |

CCCCCC(C)(C=CC1CCC(=O)C1CCCCCCC(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Doxaprost

Early Synthetic Pathways to Doxaprost (B1670898)

The initial syntheses of this compound, chemically known as (±)-15-methyl-11-deoxy PGE1, were aimed at creating a stable and potent prostaglandin (B15479496) analogue. These early routes established the foundational chemistry for subsequent modifications and analogue development. A notable synthesis was reported by Bagli et al. in 1976, which also described the formation of its C-15 epimer. nih.gov

Key Starting Materials and Intermediates

While the specific early synthetic pathways for this compound are not extensively detailed in readily available literature, the synthesis of prostaglandin analogues often employs common starting materials and intermediates. One such key starting material in prostaglandin synthesis is Ethyl 2-oxocyclopentanecarboxylate . This compound serves as a versatile building block for the construction of the characteristic five-membered ring of prostaglandins (B1171923).

General prostaglandin syntheses, such as the Corey synthesis, have utilized intermediates like the Corey lactone , which allows for the stereocontrolled introduction of the side chains. Although not explicitly stated for this compound, it is plausible that early synthetic strategies for 11-deoxy prostaglandins drew inspiration from these established methods, potentially using precursors that could be derived from compounds like Ethyl 2-oxocyclopentanecarboxylate. The synthesis of (±)-11-deoxyprostaglandins has been achieved from 2-(ω-hydroxyheptyl)cyclopent-2-enones, highlighting a potential class of intermediates. rsc.org

Reaction Mechanisms and Conditions in this compound Synthesis

The synthesis of 11-deoxy prostaglandins typically involves the conjugate addition of a suitable organocuprate reagent to a cyclopentenone intermediate. This key step introduces the ω-side chain. For this compound, this would involve a cuprate (B13416276) reagent containing the C-15 methyl group. The α-side chain is commonly introduced via a Wittig reaction or a related olefination method.

The synthesis of related 11-deoxy prostaglandins has been described, providing insight into the likely reaction mechanisms. rsc.org For instance, the conjugate addition of a nitrile and subsequent elaboration to an aldehyde allows for the introduction of the lower side chain.

Stereochemical Considerations and Epimer Formation

A significant challenge in the synthesis of prostaglandins is the control of stereochemistry at multiple chiral centers. In the case of this compound, the stereocenter at C-15 is of particular importance. The synthesis reported by Bagli et al. yielded a mixture of the C-15 epimers of this compound. nih.gov This lack of complete stereocontrol is a common issue in prostaglandin synthesis, and various methods have been developed to address it. rsc.orgnih.gov

The formation of epimers can occur during the introduction of the ω-side chain. The stereochemical outcome of the reaction is influenced by the reagents, reaction conditions, and the structure of the substrate. Separation of the desired epimer from the undesired one is often a necessary purification step.

Development of this compound Analogues and Derivatives

The development of analogues and derivatives of this compound has been driven by the desire to improve its biological activity profile, including potency, selectivity, and duration of action.

Structural Modifications and Design Principles

The structural modification of prostaglandins is a well-established strategy in drug discovery. nih.gov Key areas for modification include the cyclopentane (B165970) ring, the α- and ω-side chains, and the functional groups present in the molecule. The principles of medicinal chemistry, such as isosteric replacement and conformational restriction, guide the design of new analogues. youtube.com Structure-activity relationship (SAR) studies help in understanding how different structural features contribute to the biological activity. nih.gov

For this compound analogues, modifications could involve altering the length of the side chains, introducing unsaturation, or modifying the substituents on the cyclopentane ring. The goal of these modifications is to influence the binding of the molecule to its target receptor and to alter its metabolic stability.

Synthesis of Related Prostaglandin Analogues (e.g., Deprostil)

Deprostil, another synthetic prostaglandin analogue, is chemically known as 15-deoxy-16-hydroxy-16-methyl-PGE1. Its synthesis shares common strategies with that of this compound and other prostaglandins. A key step in the synthesis of 15-deoxy-16-hydroxy prostaglandin analogues involves the stereospecific conjugate addition of a cuprate reagent to an appropriate cyclopentenone. nih.govnih.gov This approach allows for the construction of the core prostaglandin structure with the desired side chains. The synthesis of various 15-deoxy-16-hydroxy prostaglandins and their derivatives has been reported, demonstrating the versatility of this synthetic approach. nih.govnih.gov

The table below summarizes the key structural features of this compound and Deprostil.

| Compound | Chemical Name | Key Structural Features |

| This compound | (±)-15-methyl-11-deoxy PGE1 | 11-deoxy, C-15 methyl group |

| Deprostil | 15-deoxy-16-hydroxy-16-methyl-PGE1 | 15-deoxy, C-16 hydroxy and methyl groups |

Derivatization for Enhanced Chemical Stability or Modulated Interaction

The chemical structure of prostaglandin analogues like this compound can be modified to improve chemical stability, alter pharmacokinetic profiles, or modulate biological interactions. researchgate.net Natural prostaglandins often suffer from poor chemical stability and rapid metabolism, which limits their therapeutic application. researchgate.net Derivatization strategies are therefore crucial for developing robust drug candidates.

Strategies for Enhanced Chemical Stability:

One common instability in prostaglandins is the dehydration of the β-hydroxy ketone system in the cyclopentane ring, a feature absent in 11-deoxy analogues like this compound. However, other stability challenges can be addressed through derivatization. For instance, replacing chemically sensitive groups with more stable isosteres can enhance shelf-life and in vivo stability. An example from a related prostaglandin series involves replacing the 11-keto group with an exocyclic methylene (B1212753) group, resulting in a chemically stable and isosteric analogue. caymanchem.com This type of bioisosteric replacement could theoretically be applied to other parts of the this compound molecule to prevent metabolic degradation.

Strategies for Modulated Interaction (Prodrugs):

Prodrug strategies are widely employed for prostaglandin analogues to enhance absorption and bioavailability, particularly in topical applications like ophthalmic solutions. researchgate.net The carboxylic acid moiety of prostaglandins is often esterified to increase lipophilicity, which improves penetration through biological membranes like the cornea. nih.govmdpi.com Once absorbed, endogenous enzymes such as esterases hydrolyze the ester to release the active carboxylic acid form of the drug. researchgate.netnih.gov This approach is successfully used for antiglaucoma agents like latanoprost (B1674536) and travoprost. researchgate.net Applying this strategy to this compound would involve creating an alkyl or aryl ester (e.g., isopropyl ester) to improve its permeability.

Internal lactonization, forming a macrolactone between the C-1 carboxylic acid and a side-chain hydroxyl group (e.g., C-15), is another prodrug strategy. These lactones can be more stable and, in some cases, show prolonged activity compared to the parent compound. mdpi.com

The table below summarizes potential derivatization strategies applicable to this compound.

| Derivatization Strategy | Target Moiety | Rationale | Potential Outcome |

| Esterification | Carboxylic Acid (C-1) | Increase lipophilicity to enhance membrane permeability. nih.govmdpi.com | Improved absorption and bioavailability (Prodrug). |

| Amidation | Carboxylic Acid (C-1) | Modify solubility and receptor binding affinity. | Altered pharmacokinetic and pharmacodynamic profile. |

| Lactonization | Carboxylic Acid (C-1) and Hydroxyl (C-15) | Create a more stable internal ester prodrug. mdpi.com | Enhanced stability and potentially prolonged duration of action. mdpi.com |

| Bioisosteric Replacement | Side Chain Moieties | Replace metabolically vulnerable groups with stable isosteres. caymanchem.com | Increased metabolic stability and longer in vivo half-life. |

Advanced Synthetic Techniques Applicable to Prostaglandin Analogues

The synthesis of complex molecules like this compound and other prostaglandin analogues has been a benchmark for showcasing state-of-the-art synthetic methodologies. rsc.org While classical syntheses, such as the landmark work by E.J. Corey, established foundational routes, modern techniques focus on improving efficiency, stereoselectivity, and scalability. nih.gov

Chemoenzymatic Synthesis:

This approach integrates highly selective enzymatic reactions into a chemical synthesis workflow. nih.govnih.gov Biocatalysis offers exceptional chemo-, regio-, and stereoselectivity under mild reaction conditions, which is ideal for constructing the complex, stereochemically dense core of prostaglandins. nih.govrsc.org For example, ketoreductases (KREDs) can be used for the diastereoselective reduction of enone intermediates, while Baeyer-Villiger monooxygenases (BVMOs) can perform stereoselective oxidations to form key lactone structures. rsc.orgnih.gov This strategy can significantly shorten synthetic routes and improve yields by avoiding multiple protection-deprotection steps. researchgate.net Recent methods have developed concise chemoenzymatic syntheses of various prostaglandins in 5 to 7 steps. researchgate.netnih.gov

Olefin Metathesis:

Olefin metathesis, particularly cross-metathesis, has emerged as a powerful and convergent tool for forming carbon-carbon double bonds in prostaglandin synthesis. acs.orgnih.gov This technique is especially useful for the late-stage installation of the complex ω-side chain. acs.org It allows for the coupling of a fully functionalized side chain with the cyclopentane core, offering high (E)-selectivity for the C13-C14 double bond. acs.org More advanced stereoretentive metathesis catalysts provide exceptional control over alkene geometry, overcoming a common challenge in classical methods that often rely on less selective Wittig reactions or alkyne semi-hydrogenations. caltech.eduacs.org

Advanced Approaches to Key Intermediates:

The "Corey lactone" is a versatile and historically significant intermediate for synthesizing a wide array of prostaglandins. mdpi.comgoogle.com Modern advancements focus on making the synthesis of this key building block more efficient. Time-economical, one-pot enantioselective preparations of the Corey lactone have been developed using organocatalysis, which can circumvent multiple purification steps and reduce chemical waste. nih.gov Furthermore, alternative strategies that bypass the Corey lactone entirely have been devised. One such approach uses a chemoenzymatically synthesized bromohydrin as a "radical equivalent" of the Corey lactone, which can then be used in nickel-catalyzed cross-coupling reactions to build the prostaglandin framework. researchgate.netnih.gov

The following table compares these advanced techniques with classical synthetic methods.

| Technique | Description | Advantages over Classical Methods |

| Chemoenzymatic Synthesis | Utilizes enzymes (e.g., ketoreductases, monooxygenases) for key stereoselective transformations. nih.govrsc.org | Unparalleled stereoselectivity, milder reaction conditions, reduced need for protecting groups, shorter synthetic routes. nih.govrsc.org |

| Olefin Metathesis | Employs metal catalysts (e.g., Ruthenium-based) to form C=C bonds, often for side-chain installation. acs.orgcaltech.edu | High convergence, excellent control of alkene geometry (especially with stereoretentive catalysts), functional group tolerance. acs.orgacs.org |

| Modern Intermediate Synthesis | Focuses on highly efficient, one-pot, or asymmetric syntheses of key building blocks like the Corey lactone or its equivalents. researchgate.netnih.gov | Increased pot- and step-economy, reduced waste, improved scalability and cost-effectiveness. researchgate.netnih.gov |

Molecular and Biochemical Mechanistic Investigations of Doxaprost in Vitro and Pre Clinical Focus

Fundamental Interactions with Biochemical Receptors and Enzymes (In Vitro Characterization)

In vitro studies provide crucial insights into how doxaprost (B1670898) interacts with specific cellular components, such as receptors and enzymes, at a fundamental level. This characterization helps to define its initial biochemical effects.

Ligand-Receptor Binding Studies (e.g., Prostaglandin (B15479496) Receptors)

Prostaglandin receptors are a class of G protein-coupled receptors that mediate the diverse effects of prostaglandins (B1171923). This compound, being a prostaglandin E1 analog genome.jp, is of interest regarding its binding affinity and activity at these receptors. While the provided search results list this compound in the context of prostaglandin E1 and other prostaglandins genome.jpiiab.menucleos.com, specific detailed ligand-receptor binding studies for this compound itself, such as dissociation constants (Kd) or inhibition constants (Ki) at specific prostaglandin receptor subtypes (e.g., EP receptors, IP receptors), were not explicitly found in the provided snippets. General information about prostaglandin receptor binding indicates varying affinities of different prostaglandins for different receptor subtypes wikidoc.orgwikidoc.orgnih.gov. For instance, studies on bovine luteal plasma membrane showed that PGE1 and PGE2 bind with high affinity to an EP receptor, with PGE1 having a Kd of approximately 40 nM for the mouse receptor and PGE2 around 25 nM for the human receptor wikidoc.orgnih.gov. Prostaglandin I2 (PGI2) shows high affinity for the prostacyclin receptor (IP), with half-maximal binding capacity and cell-stimulating actions at approximately 1 nanomolar wikidoc.org. However, the specific binding characteristics of this compound to these or other prostaglandin receptors require further investigation based on the available information.

Enzyme Activity Modulation and Inhibition Kinetics (e.g., Structure-Activity Relationships and Enzyme Inactivation)

Investigations into this compound's effects on enzyme activity and its inhibition kinetics are essential for understanding its biochemical mechanisms. While the provided search results mention enzyme inhibition in the context of other compounds like aspirin (B1665792) (cyclooxygenase inhibition) tacir.pro and methoxy (B1213986) arachidonyl fluorophosphonate (serine hydrolase and protease inhibition) nucleos.com, specific data on this compound's modulation or inhibition kinetics of particular enzymes were not detailed. The concept of structure-activity relationships (SAR) is generally relevant in medicinal chemistry for understanding how structural modifications to a compound like this compound (as a PGE1 analog) might influence its interaction with enzymes or receptors. However, no specific SAR studies directly related to this compound and enzyme modulation were found in the provided text. Similarly, information regarding enzyme inactivation by this compound was not present.

Cellular Pathway Modulation in Isolated Systems (e.g., Anti-inflammatory Activity in Macrophage Cells, excluding outcome)

Studies in isolated cellular systems, such as macrophage cells, can reveal how this compound modulates specific intracellular signaling pathways. Macrophages are key players in inflammatory responses. While the search results discuss the modulation of cellular pathways in macrophages by various factors, such as macrophage-secreted cytokines activating ERK and JNK pathways in prostate intraepithelial neoplasia cells nih.gov, and CDK inhibitors downregulating cytokine production in human monocyte-derived macrophages researchgate.net, direct evidence detailing how this compound specifically modulates anti-inflammatory pathways within macrophage cells was not found within the provided snippets. The information available focuses on other compounds and general mechanisms of macrophage activation and pathway modulation nih.govresearchgate.net.

This compound in Metabolic Profiling and Biochemical Pathways (Animal Models, Non-Therapeutic)

Metabolic profiling in animal models provides insights into the absorption, distribution, metabolism, and excretion of a compound, as well as its impact on endogenous biochemical pathways. Non-therapeutic studies in animals are crucial for understanding these processes without the confounding factors of therapeutic effects.

Detection and Quantification in Biological Matrices (e.g., Fecal Metabolites)

Detecting and quantifying this compound and its metabolites in biological matrices like feces is a critical aspect of metabolic profiling. One study utilizing ultrahigh-performance liquid chromatography–mass spectrometry (UHPLC-MS/MS) for non-targeted metabolic profiling in female rat feces identified this compound as one of the hydrophilic negative metabolites detected. mdpi.comnih.govresearchgate.net The method involved sample preparation including vortexing, centrifugation, drying by vacuum, and resuspension in methanol (B129727) + H2O before UHPLC-MS/MS analysis. nih.gov This indicates that this compound can be detected and quantified in fecal samples using advanced analytical techniques.

Changes in this compound Levels in Response to Biochemical Interventions (e.g., Ginger Polyphenol Administration)

Investigating how the levels of this compound change in response to biochemical interventions in animal models can reveal interactions with other compounds or effects on metabolic processes. A study in female rats with neuropathic pain examined the effects of gingerol-enriched ginger (GEG) administration on fecal metabolites. mdpi.comnih.govresearchgate.net This research found that administration of GEG resulted in lower levels of this compound in the feces of the treated rats compared to the untreated spinal nerve ligation (SNL) control group. mdpi.comnih.govresearchgate.net This suggests that ginger polyphenols or their metabolites may influence the levels of this compound detected in feces in this animal model. The study utilized GC-MS for determining fecal metabolites. researchgate.net

Table 1: Effect of Gingerol-Enriched Ginger (GEG) on Fecal this compound Levels in Female Rats

| Group | Fecal this compound Levels (Relative) |

| SNL-Vehicle | Higher |

| SNL+200 GEG | Lower |

| SNL+600 GEG | Lower |

Note: Data is relative based on the description in the source mdpi.com. Specific quantitative values were not provided in the snippet.

Potential Linkages to Endogenous Metabolic Networks and Signaling Molecules

Prostaglandins, including synthetic analogues like this compound, belong to the eicosanoid family of signaling molecules nih.gov. These endogenous mediators are synthesized from arachidonic acid through enzymatic pathways involving cyclooxygenases (COX) and prostaglandin synthases nih.gov. The levels of prostaglandins within cells and tissues are subject to tight regulation nih.gov. A key enzyme involved in the inactivation of certain prostaglandins, such as prostaglandin E₂ (PGE₂) and prostaglandin D₂ (PGD₂), is 15-hydroxyprostaglandin dehydrogenase (HPGD), which catalyzes the oxidation of the hydroxyl group at the C-15 position nih.gov.

While this compound is a synthetic analogue, its activity and fate can be linked to these endogenous metabolic networks. As a prostaglandin analogue, it is designed to interact with prostanoid receptors, which are integral components of cellular signaling pathways vdoc.pubwikidoc.org. These interactions can modulate various physiological processes influenced by endogenous prostaglandins, including inflammation, differentiation, and cellular signaling nih.gov.

In one study examining fecal metabolites in female rats with neuropathic pain, this compound was identified, and its levels were observed to decrease following treatment with ginger extract researchgate.netnih.govmdpi.com. This observation suggests a potential, albeit indirect, linkage between this compound and metabolic pathways that can be influenced by factors such as gut microbiota composition researchgate.netnih.govmdpi.com. The study highlights that changes in gut microbiome composition can impact microbiome-derived metabolites nih.govmdpi.com, and while the direct metabolic fate of this compound in this context is not fully elucidated by the snippet, its presence as a detected metabolite indicates its involvement within the broader metabolic landscape being investigated.

Structure-Activity Relationship (SAR) Studies for Prostaglandin Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of a compound influence its biological activity acs.orgresearchgate.net. For prostaglandin analogues, SAR studies aim to correlate specific structural features with their affinity for and activity at different prostanoid receptors, as well as their metabolic stability and other biochemical properties entokey.com.

Correlating Structural Features with In Vitro Biochemical Responses

SAR studies on prostaglandin analogues have demonstrated that modifications to various parts of the molecule can significantly impact their in vitro biochemical responses. For instance, alterations in the ω-chain (the chain attached to the cyclopentane (B165970) ring opposite the carboxylic acid chain) and the α-chain (the carboxylic acid-containing chain) have been shown to influence activity and receptor selectivity entokey.comresearchgate.net.

Specific examples from SAR studies on prostaglandin analogues highlight the importance of particular functional groups and structural arrangements:

The presence of a 2-pyridyl group at the 15 position of the ω-chain was found to play a significant role in the cytoprotective effects of synthetic analogues of PGH in isolated rat liver hepatocytes researchgate.net.

Among 11-deoxy-analogues of PGE₁, substances with a phenyl residue at C-15 connected with C-13 isoxazolin or C-13 isoxazol showed notable activity researchgate.net.

For PGB analogues, C-13 cyclohexylamine (B46788) or C-15 phenyl groups in the ω-chain and a methoxy group in the α-chain were identified as important for protective activity researchgate.net.

Synthetic PGB analogues demonstrated more pronounced cytoprotective properties compared to prostanoids of the H and E-types in the context of carbon tetrachloride-induced liver injury in vitro researchgate.net.

Modifications to PGF₂α, such as a terminal phenyl ring attached to C₁₇ and saturation of the double bond between C₁₃ and C₁₄, improved selectivity for the prostanoid FP receptor and reduced hyperemic effects entokey.com. These modifications led to the development of compounds like latanoprost (B1674536) acid, a potent and selective FP receptor agonist entokey.com.

These findings underscore that subtle changes in the prostaglandin structure can lead to differential interactions with biological targets and varying biochemical outcomes. In vitro biochemical assays, such as those measuring enzyme inhibition (e.g., HPGD) or receptor activation, are fundamental tools in these SAR investigations nih.govwikidoc.orgacs.org.

Conformational Analysis and Isomer Effects (e.g., R and S isomers)

Conformational analysis examines the different spatial arrangements that a molecule can adopt due to rotation around single bonds, while isomer studies investigate the biological effects of molecules with the same chemical formula but different structural arrangements, including stereoisomers like R and S enantiomers sci-hub.segithubusercontent.com.

For prostaglandin analogues, the three-dimensional structure and the specific stereochemistry at chiral centers are critical determinants of their interaction with receptors and enzymes sci-hub.se. Different isomers can exhibit distinct binding affinities and efficacies at the same receptor, or even interact with different biological targets sci-hub.seacs.org.

This compound, at least in its original preparation, has been noted as being conformationally undefined at a specific position and is likely present as a mixture of R and S isomers archive.org. The presence of different stereoisomers can lead to variations in biological activity, as receptors and enzymes are typically stereoselective, meaning they preferentially interact with one specific isomer over others sci-hub.sempdkrc.edu.in.

While specific in vitro biochemical response data detailing the differences between the R and S isomers of this compound were not extensively available in the searched literature, the general principle in prostaglandin and other chiral drug SAR is that individual stereoisomers can possess significantly different, or even opposing, biological activities compared to the racemic mixture or other isomers sci-hub.se. Techniques such as mass spectrometry can be utilized to identify and image prostaglandin isomers acs.org. Understanding the conformational preferences and the specific activities of individual isomers is therefore an important aspect of fully characterizing the molecular and biochemical profile of compounds like this compound.

Analytical and Characterization Methodologies for Doxaprost in Research

Spectroscopic Methods for Structural Elucidation (e.g., NMR, MS)

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for the structural elucidation of organic compounds, including Doxaprost (B1670898). NMR provides detailed information about the carbon-hydrogen framework and functional groups within a molecule, based on the magnetic properties of atomic nuclei. MS, on the other hand, measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing insights into the fragmentation pattern of the molecule, which can help in piecing together its structure.

While direct detailed spectroscopic data specifically for this compound in isolation were not extensively found in the search results, these techniques are standard for the characterization of prostaglandin (B15479496) analogs and related complex organic molecules. For example, NMR spectroscopy is commonly used to determine the Z/E ratio of intermediates in organic synthesis, and both ¹H and ¹³C NMR can provide valuable structural information, sometimes enhanced by the use of shift reagents sci-hub.se. Mass spectrometry, particularly MALDI-MS, has been used in the characterization of complex molecules google.com.

Application in New Analogues Characterization

The principles of NMR and MS are directly applicable to the characterization of new this compound analogues. When a new analogue is synthesized, spectroscopic data are essential to confirm that the desired structure has been achieved. NMR can verify the position and connectivity of atoms, while MS can confirm the molecular weight and provide fragmentation patterns characteristic of the new structural modifications. This is a standard practice in synthetic organic chemistry and drug discovery for confirming the identity and purity of newly synthesized compounds.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are vital for separating this compound from mixtures and assessing its purity. These methods exploit the differential partitioning of compounds between a stationary phase and a mobile phase, allowing for their separation based on properties such as polarity, size, or charge.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. It is particularly suitable for non-volatile or thermally labile compounds like prostaglandins (B1171923) and their analogs. HPLC involves pumping a liquid mobile phase through a column packed with a stationary phase. The interaction strength of the analyte with the stationary phase and the mobile phase determines its retention time, enabling separation. Analytical HPLC has been used in the characterization of products google.com. While specific details for this compound HPLC analysis were not prominently featured, HPLC is a routine method for analyzing prostaglandin derivatives. For example, HPLC has been used for the determination of other related compounds in pharmaceutical formulations, demonstrating its applicability to similar structures nih.govnih.gov.

Gas Chromatography (GC)

Gas Chromatography (GC) is typically used for the separation of volatile or semi-volatile compounds. While prostaglandins like this compound are not inherently volatile, they can be analyzed by GC after derivatization to make them more volatile. GC separates compounds based on their boiling points and their interaction with the stationary phase in a heated column. GC-MS is a powerful hyphenated technique that combines the separation power of GC with the identification capabilities of MS and has been used in the analysis of fecal metabolites researchgate.netnih.govresearchgate.netmdpi.com.

Mass Spectrometry (MS) Applications in this compound Research

Mass Spectrometry (MS) plays a significant role in the research of this compound, particularly for identification, structural confirmation, and the study of its metabolic fate. MS provides information about the mass-to-charge ratio of molecules and their fragments, which is crucial for confirming the identity of a compound and understanding its structure.

Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF-MS/MS) for Metabolite Profiling

Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF-MS/MS) is a powerful analytical technique used for comprehensive metabolite profiling. This hyphenated technique combines the high-resolution separation of UPLC with the accurate mass measurement and fragmentation capabilities of QToF-MS/MS. This allows for the identification and quantification of a wide range of metabolites in complex biological samples.

UPLC-MS/MS assays have been developed and validated for the simultaneous measurement of compounds and their metabolites in biological tissues researchgate.netnih.gov. This approach is highly valuable for pharmacokinetic studies and for understanding how this compound is metabolized in the body. For instance, UPLC-QToF-MS/MS has been used in metabolite profiling studies to identify and quantify various compounds, including this compound, in complex biological matrices like fecal samples researchgate.netresearchgate.netuoa.grmdpi.comresearcher.life. The high resolution and accurate mass capabilities of QToF-MS allow for the confident identification of metabolites based on their elemental composition and fragmentation patterns.

An example of the application of UPLC-QToF-MS/MS in metabolite profiling is a study that utilized this technique to determine the metabolite profile of plant extracts and fractions researchgate.net. This demonstrates the capability of the method to handle complex samples and identify various compounds, including those that might be related to or co-elute with this compound or its metabolites. Another study mentions the use of UHPLC-MS/MS for the analysis of hydrophilic positive and negative metabolites in fecal samples, where this compound was among the identified metabolites nih.govmdpi.com. These studies highlight the utility of UPLC-QToF-MS/MS in providing detailed metabolic snapshots relevant to this compound research.

Isotopic Labeling for Mechanistic Tracing

While direct information on isotopic labeling studies specifically for this compound is limited in the provided search results, isotopic labeling is a standard method for mechanistic investigations of natural products and their synthetic analogs, including prostaglandins livre21.com. Studies on metabolic pathways and drug mechanisms often utilize stable isotope-labeled compounds in conjunction with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to identify metabolites and understand biotransformation routes nih.govresearchgate.net. For instance, metabolomics studies, which can involve isotopic labeling, are used to identify and quantify metabolites in biological samples, providing insights into the effects of compounds like prostaglandin analogs on metabolic pathways nih.gov.

In the context of prostaglandin synthesis or metabolism, isotopic labeling could be used to:

Elucidate the specific enzymatic steps involved in the biosynthesis or degradation of this compound.

Trace the incorporation of precursors during the synthesis of this compound or its analogs.

Investigate the binding of this compound to its target receptors and the subsequent signaling pathways by tracking labeled this compound.

Research involving isotopic labeling often generates detailed data on the abundance of labeled species over time, which can be presented in tables or graphs to illustrate metabolic flux or reaction kinetics.

Advanced Techniques for Molecular Characterization (e.g., X-ray Crystallography for related structures)

X-ray Crystallography: X-ray crystallography is a primary technique for determining the atomic and molecular structure of crystalline substances wikipedia.org. It involves diffracting X-rays off the electrons in a crystal, producing a pattern of spots that can be analyzed to reconstruct a three-dimensional image of the electron density within the crystal wikipedia.org. This electron density map reveals the positions of atoms and their chemical bonds wikipedia.org.

While a specific X-ray crystal structure for this compound was not found in the provided search results, X-ray crystallography has been successfully applied to determine the structures of related prostaglandin analogs and intermediates in their synthesis mdpi.comresearchgate.net. For example, studies on β-ketophosphonates used in the synthesis of prostaglandin analogs have utilized single crystal X-ray determination to confirm the molecular structures of intermediates mdpi.comresearchgate.net. These studies provide crucial data on bond lengths and angles, which are in agreement with expected chemical structures mdpi.com.

X-ray crystallography is invaluable in drug discovery and development as it provides structural insights into how drug molecules interact with their target proteins at an atomic level wikipedia.orgmigrationletters.com. This information guides the rational design of new drugs with improved properties migrationletters.com. Although direct crystallographic data for this compound's interaction with its receptor is not available in the provided results, the technique is fundamental in understanding the structural basis of prostaglandin receptor activation by agonists like this compound ontosight.ai.

Other Advanced Techniques: Beyond X-ray crystallography, other advanced techniques contribute to the molecular characterization of compounds. These may include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. NMR spectroscopy was used in the characterization of secondary compounds formed during the synthesis of prostaglandin analogs mdpi.com.

Mass Spectrometry (MS): Used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as the structure of fragments. LC-MS based metabolomics has been used to analyze fecal metabolites, which included the identification of this compound in a study nih.gov.

Powder X-ray Diffraction (XRPD): Used for the characterization of polycrystalline materials when single crystals are not available. XRPD was used to determine the structure of a prostaglandin analog intermediate that did not yield suitable single crystals for single crystal X-ray determination mdpi.comresearchgate.net.

Dynamic Light Scattering (DLS): A technique used to measure the size distribution of small particles in suspension or solution. It can be applied to study the size and behavior of aggregates or formulations containing compounds like this compound google.com.

Theoretical and Computational Investigations of Doxaprost

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are crucial for understanding a molecule's three-dimensional structure and its flexibility, which are fundamental to its physical, chemical, and biological properties.

In Silico Predictions of Molecular Structure and Flexibility

In silico methods can predict a molecule's likely structures and how flexible it is. For Doxaprost (B1670898), it has been noted that the compound, at least as originally prepared, is conformationally undefined at a specific carbon (C-), suggesting potential flexibility and possibly existing as a mixture of isomers theswissbay.charchive.org. However, detailed in silico predictions specifically outlining the various possible molecular structures and quantifying the flexibility of this compound were not found in the provided search results. While in silico prediction tools for various properties exist and are used in drug development nih.govnih.gov, specific applications to this compound's molecular structure and flexibility were not identified.

Conformational Dynamics and Energy Landscape

Understanding the conformational dynamics and energy landscape of a molecule involves mapping out its possible shapes and the energy required to transition between them. This provides insight into a molecule's preferred conformations and how it might behave in different environments. Despite the indication that this compound may be conformationally undefined theswissbay.charchive.org, detailed computational studies specifically describing the conformational dynamics and mapping the energy landscape of this compound were not available in the conducted searches. Studies on conformational analysis using computational methods have been performed for other molecules, such as (S)-9-(2,3-dihydroxypropyl)adenine nih.govnih.gov, highlighting the general applicability of these techniques, but specific findings for this compound were not retrieved.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of a molecule's electronic structure and can predict various properties, including reactivity and spectroscopic behavior.

Electronic Structure and Reactivity Predictions

Calculations of electronic structure can reveal how electrons are distributed within a molecule, which is key to predicting its chemical reactivity. While quantum chemical calculations are a standard tool in chemistry for understanding molecular behavior livre21.comrsc.org, specific detailed research applying these methods to predict the electronic structure and reactivity of this compound was not found in the provided search results. Some studies mention quantum mechanical calculations, such as density functional theory (DFT), for evaluating the characteristics and reactivity of other compounds like oxazolidinones researchgate.net.

Spectroscopic Property Simulations

Simulating spectroscopic properties (like NMR, IR, or UV-Vis spectra) using computational methods can aid in the identification and characterization of compounds. Although spectroscopic techniques are fundamental in structure determination livre21.com, and computational methods can simulate these properties, specific simulations of the spectroscopic properties of this compound based on theoretical calculations were not detailed in the retrieved information.

Simulations of Molecular Interactions

Docking Studies with Theoretical Receptor Models

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as a drug molecule) when bound to a receptor or enzyme. This method aims to predict the structure of the ligand-receptor complex and estimate the binding affinity. Theoretical receptor models, often based on experimentally determined protein structures, serve as the targets for these simulations.

This compound has been mentioned in the context of studies that employed docking simulations. For instance, this compound was listed among compounds identified in metabolite profiling of Merremia mammosa tuber, where molecular docking simulations were utilized to identify potential inhibitors for the SARS-CoV2 spike protein. googleapis.com However, the provided information does not detail specific docking studies conducted with this compound against particular receptor models, nor does it provide data on predicted binding affinities or interaction profiles for this compound itself. Similarly, while other studies discuss the general application of molecular docking for analyzing protein-ligand interactions and receptor-based pharmacophore modeling livre21.comresearchgate.netmdpi.comresearchgate.net, specific results pertaining to this compound were not found in the consulted literature.

Molecular Dynamics Simulations of Binding and Dynamics

Molecular dynamics (MD) simulations are powerful computational tools that provide insights into the time-dependent behavior of molecular systems. These simulations can be used to study the dynamic aspects of ligand-receptor binding, conformational changes, and the stability of molecular complexes over time. By simulating the movement of atoms and molecules, MD can reveal details about the formation and breaking of interactions like hydrogen bonds and van der Waals forces that contribute to binding stability. sahealth.sa.gov.auwho.int

The general principles and applications of MD simulations in understanding protein-ligand interactions and binding mechanisms are well-established in computational chemistry and biology. sahealth.sa.gov.auwho.int However, the search results did not yield specific information about molecular dynamics simulations that have been performed on this compound to investigate its binding to theoretical receptor models or its dynamic behavior in various environments.

Theoretical Frameworks for Compound Behavior (e.g., Barrier Transport and Penetrability in Model Systems)

Theoretical frameworks are essential for understanding and predicting how compounds behave within biological systems, particularly concerning their movement across barriers. The transport and penetrability of a compound through biological membranes are influenced by its physicochemical properties, such as lipid solubility and ionization state. researchgate.net Generally, lipid-soluble, undissociated forms of a drug tend to pass through membranes more readily than ionized species, unless specific mediated transport systems are involved. researchgate.net

This compound has been discussed in the context of theoretical frameworks related to transport through semi-permeable barriers, particularly in the development of advanced drug delivery systems designed to improve the passage of therapeutic agents. google.comgoogle.commdpi.com These frameworks often involve analyzing factors such as transbarrier flux, the pressure dependence of penetrability, and the resistance offered by the barrier to transport. google.comgoogle.com The goal is to understand and quantify the ability of a compound, or a delivery system containing the compound, to cross biological membranes like the skin. google.comgoogle.com

Q & A

Basic: What are the key physicochemical properties of Doxaprost, and how do they influence experimental design?

Answer:

this compound (C₂₁H₃₆O₄) is a prostaglandin analogue with a molecular weight of 376.51 g/mol. Its solubility in aqueous and organic solvents is critical for formulation studies. Researchers must account for its stability under varying pH and temperature conditions during in vitro assays. For example, its ester functional groups may hydrolyze under acidic conditions, necessitating pH-controlled buffers in dissolution studies. Analytical methods like HPLC (High-Performance Liquid Chromatography) or NMR (Nuclear Magnetic Resonance) are recommended to verify purity and structural integrity .

| Property | Value/Description | Relevance to Research Design |

|---|---|---|

| Molecular Formula | C₂₁H₃₆O₄ | Guides synthesis and derivatization |

| SMILES | O=C1C(C(CC1)/C=C/C(O)(CCCCC)C)CCCCCCC(=O)O | Predicts reactivity and interaction sites |

| Regulatory Status | FDA-regulated (Unique Ingredient ID: W3G873MK03) | Compliance in preclinical/clinical trials |

Basic: What standardized in vitro assays are used to evaluate this compound's pharmacological activity?

Answer:

Common assays include:

- Receptor Binding Assays : Quantify affinity for prostaglandin receptors (e.g., FP, EP subtypes) using radioligand displacement techniques.

- Cell-Based Functional Assays : Measure cAMP (cyclic adenosine monophosphate) production in target cells via ELISA or fluorescence-based kits.

- Dose-Response Studies : Use sigmoidal curves to determine EC₅₀ (half-maximal effective concentration).

Researchers must validate assay conditions (e.g., cell line selection, incubation time) against positive controls and document reproducibility per guidelines for experimental rigor .

Basic: What regulatory and ethical frameworks govern preclinical studies involving this compound?

Answer:

- Regulatory Compliance : Follow FDA (21 CFR Part 58) and EMA (ICH S7A) guidelines for safety pharmacology. This compound’s classification under HS 29375000 mandates adherence to international trade regulations for chemical sourcing .

- Ethical Approval : Animal studies require IACUC (Institutional Animal Care and Use Committee) approval, ensuring adherence to the 3Rs (Replacement, Reduction, Refinement). Human cell lines demand informed consent documentation per the Declaration of Helsinki .

Advanced: How can conflicting pharmacokinetic data for this compound across studies be systematically resolved?

Answer:

Discrepancies in parameters like bioavailability (e.g., 40% vs. 60% in rodent models) may arise from:

- Experimental Variables : Differences in administration routes (oral vs. intravenous), formulation excipients, or animal strain metabolism.

- Analytical Method Variability : Cross-validate LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) protocols between labs to ensure consistency.

- Data Normalization : Use allometric scaling to adjust for interspecies differences. Researchers should conduct meta-analyses of existing data, applying statistical tools like ANOVA to identify confounding factors .

Advanced: What strategies improve this compound's bioavailability in novel drug delivery systems?

Answer:

- Nanocarrier Systems : Lipid nanoparticles or micelles can enhance solubility and bypass first-pass metabolism. Characterize encapsulation efficiency via dynamic light scattering (DLS) and in vivo release kinetics .

- Prodrug Design : Synthesize ester prodrugs to improve intestinal absorption. Validate metabolic stability using liver microsome assays.

- Permeation Enhancers : Co-administer with surfactants (e.g., Tween 80) in transdermal patches, assessed via Franz diffusion cells .

Advanced: How can researchers address challenges in synthesizing high-purity this compound?

Answer:

Key synthesis hurdles include stereoselective formation of the 13E double bond and minimizing byproducts during esterification. Methodological solutions:

- Catalytic Optimization : Use asymmetric catalysis (e.g., chiral ligands in palladium-mediated coupling) to enhance enantiomeric excess.

- Purification Techniques : Employ preparative HPLC with chiral columns (>98% purity threshold). Confirm purity via melting point analysis and X-ray crystallography .

Advanced: What computational approaches predict this compound's off-target effects in complex biological systems?

Answer:

- Molecular Docking : Screen against the PDSP (Psychoactive Drug Screening Program) receptor panel to identify unintended interactions.

- QSAR (Quantitative Structure-Activity Relationship) Models : Corlate structural motifs with adverse effect databases (e.g., FAERS). Validate predictions using ex vivo tissue models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.